2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine atoms are introduced to the benzene ring. The sulfonamide group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,5-dichlorobenzene: Lacks the sulfonamide group, making it less reactive in certain biological contexts.
4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties
Uniqueness
2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H12BrCl2NO2S |
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Molecular Weight |
409.1 g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-9(10-5-3-2-4-6-10)18-21(19,20)14-8-13(17)12(16)7-11(14)15/h2-9,18H,1H3 |
InChI Key |
DWONLHDBXMKVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origin of Product |
United States |
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